2,3-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
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Overview
Description
2,3-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound featuring a pyrrolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one typically involves multi-step reactions. One efficient method involves a one-pot three-component reaction of 4-aminopyridin-2(1H)-ones, 2,2-dihydroxy-1-arylethan-1-ones, and 4-hydroxy-2H-pyran-2-ones in water . This method is advantageous due to its simplicity and the use of water as a solvent, which is environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
2,3-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor for various biological targets.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.
Pyrrolopyrazine: Exhibits a wide range of biological activities, including antimicrobial and antiviral effects.
2,5-Dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione: Used in the synthesis of semiconducting materials.
Uniqueness
2,3-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is unique due to its specific structural features, which confer distinct biological activities and make it a versatile scaffold for the development of new therapeutic agents.
Properties
CAS No. |
878232-87-2 |
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Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2,3-dimethyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C9H10N2O/c1-5-6(2)11-7-3-4-10-9(12)8(5)7/h3-4,11H,1-2H3,(H,10,12) |
InChI Key |
LZSKSZSVTVXZLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=O)NC=C2)C |
Origin of Product |
United States |
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